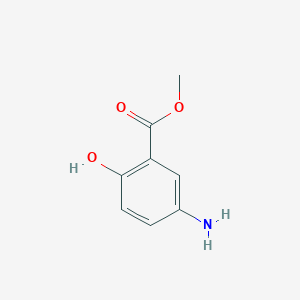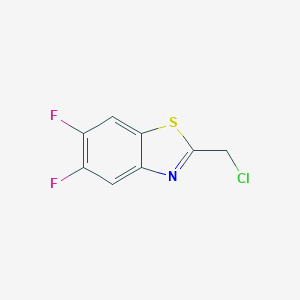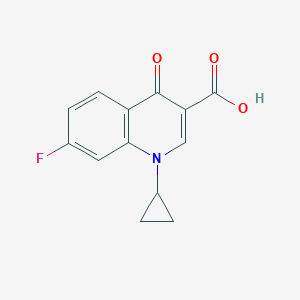
1-环丙基-7-氟-4-氧代-1,4-二氢喹啉-3-羧酸
概述
描述
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. This compound is structurally related to other fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position and a carboxylic acid group at the C-3 position.
科学研究应用
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair in bacteria .
Mode of Action
The compound interacts with its target by inhibiting the subunit A of the DNA gyrase enzyme . This inhibition blocks bacterial DNA synthesis, thereby preventing the bacteria from replicating . The compound also affects the bacterial cell wall .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting the DNA gyrase enzyme, the compound disrupts DNA replication, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is bacteriostasis . It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
生化分析
Biochemical Properties
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes. This compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid disrupts bacterial DNA processes, leading to cell death. The nature of these interactions involves the formation of a stable complex with the DNA-enzyme complex, preventing the supercoiling and relaxation of DNA necessary for replication .
Cellular Effects
The effects of 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on various cell types are profound. In bacterial cells, this compound induces cell death by inhibiting DNA replication. In mammalian cells, it can affect mitochondrial DNA, leading to potential cytotoxic effects. The compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of DNA and RNA polymerases .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects through enzyme inhibition. It binds to the DNA gyrase and topoisomerase IV enzymes, forming a ternary complex with the enzyme and DNA. This binding prevents the enzymes from performing their function of cutting and rejoining DNA strands, thereby inhibiting DNA replication and transcription. Additionally, this compound can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown persistent inhibition of bacterial growth and potential cytotoxic effects on mammalian cells .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial infections with minimal adverse effects. At higher doses, it can cause toxicity, including gastrointestinal disturbances, neurotoxicity, and potential damage to cartilage and tendons. These adverse effects highlight the importance of careful dosage management in clinical applications .
Metabolic Pathways
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is metabolized primarily in the liver. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can be excreted through the kidneys. The compound’s interaction with liver enzymes, such as cytochrome P450, plays a significant role in its metabolism and clearance from the body .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is transported and distributed via passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
准备方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by oxidation and hydrolysis steps. The reaction conditions typically involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon for hydrogenation reactions .
Industrial Production Methods
In industrial settings, the production of 1-cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in medicinal chemistry .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents at the C-7 position.
Levofloxacin: A fluoroquinolone with a different stereochemistry at the C-6 position.
Moxifloxacin: Contains a methoxy group at the C-8 position, providing enhanced activity against certain bacteria.
Uniqueness
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyclopropyl group at the N-1 position enhances its stability and bioavailability compared to other fluoroquinolones .
属性
IUPAC Name |
1-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZESLTPCOVTJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431974 | |
| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157372-99-1 | |
| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
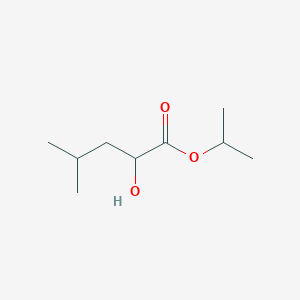
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
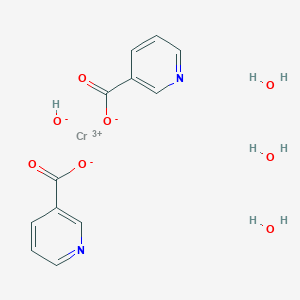
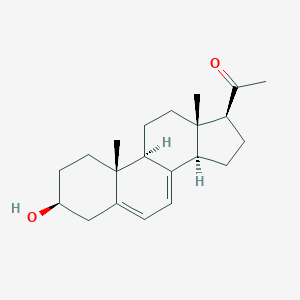
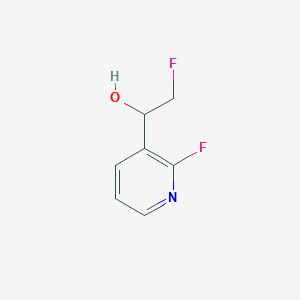

![8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B125356.png)

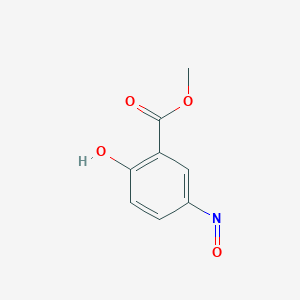

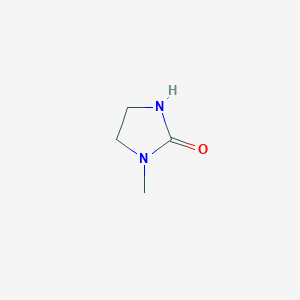
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
